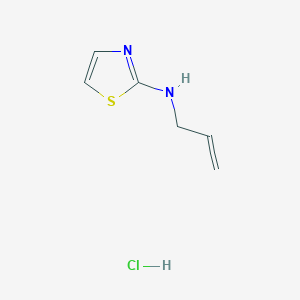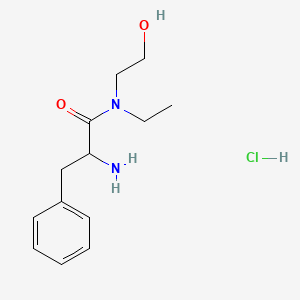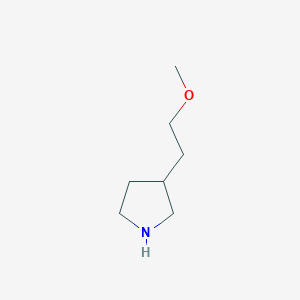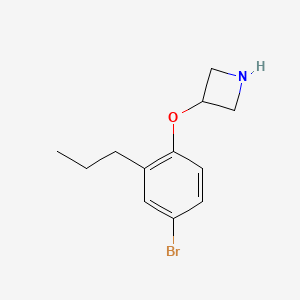![molecular formula C7H4BrFN2 B1525227 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172067-95-6](/img/structure/B1525227.png)
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” is not directly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” are not directly provided in the available resources .Aplicaciones Científicas De Investigación
Application Summary
“5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine” derivatives have been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application
In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Results or Outcomes
The compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .
Kinase Inhibition
Application Summary
Pyrrolopyrazine derivatives, which include “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine”, have been reported to show significant activity on kinase inhibition . Kinases are enzymes that play a crucial role in the regulation of cellular processes, and their dysregulation is often associated with diseases such as cancer . Therefore, kinase inhibitors are valuable tools in the development of new therapeutic strategies .
Methods of Application
In the research, various pyrrolopyrazine derivatives were synthesized and their kinase inhibitory activities were evaluated . The specific methods of synthesis and evaluation would depend on the particular derivative and kinase being studied .
Antimicrobial, Antifungal, and Antiviral Activities
Application Summary
Pyrrolopyrazine derivatives, which include “5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine”, have been reported to show significant activity on antimicrobial, antifungal, and antiviral activities . These activities are crucial in the development of new therapeutic strategies for various diseases .
Methods of Application
In the research, various pyrrolopyrazine derivatives were synthesized and their antimicrobial, antifungal, and antiviral activities were evaluated . The specific methods of synthesis and evaluation would depend on the particular derivative and the type of microbial, fungal, or viral species being studied .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVSTYUTMVCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696634 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1172067-95-6 | |
| Record name | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)
![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)
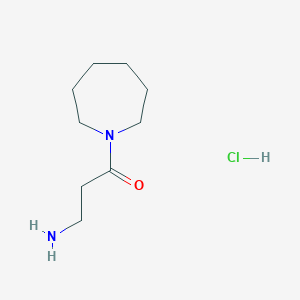
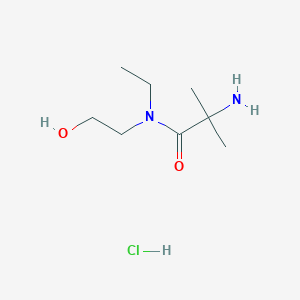
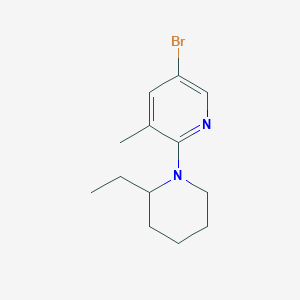
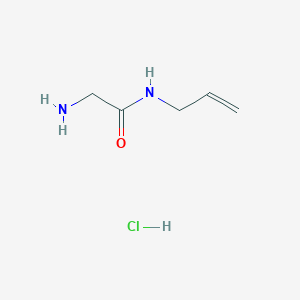
![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
